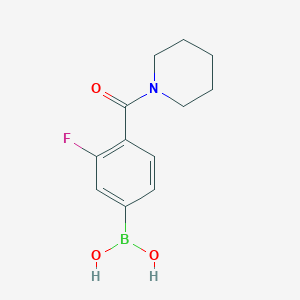

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

説明

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H15BFNO3 and its molecular weight is 251.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.

Result of Action

The primary result of the action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the compound should be stored at 2-8°C to maintain its stability .

生物活性

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to interact with biological systems through reversible covalent bonding with diols and other nucleophiles. This property is exploited in various therapeutic contexts, including cancer treatment, antibacterial applications, and enzyme inhibition.

Biological Activities

-

Anticancer Activity

- Boronic acids have been recognized for their anticancer properties. The compound has shown promise in inhibiting certain cancer cell lines through mechanisms involving proteasome inhibition and modulation of apoptotic pathways.

- Case Study : A study demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating potent activity. For instance, compounds structurally similar to this compound were found to inhibit cell growth effectively at low concentrations .

-

Antibacterial Activity

- The compound has been evaluated for its antibacterial properties against resistant strains of bacteria. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Data Table :

Compound Target Bacteria Inhibition Constant (Ki) This compound E. coli 0.004 µM Similar derivatives MRSA 0.008 µM - These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections .

- Enzyme Inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the phenyl ring or the piperidine moiety can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at the 3-position | Increased potency against cancer cell lines |

| Piperidine carbonyl group | Enhanced binding affinity to target enzymes |

Pharmacokinetics and Toxicity

Research indicates that boronic acid derivatives generally exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. For instance, modifications such as the addition of a piperidine ring have been shown to enhance solubility without significantly increasing toxicity .

科学的研究の応用

Material Science Applications

1. Polymer Synthesis

Arylboronic acids can be utilized as building blocks in the synthesis of polymers with tailored properties. The functionalities within (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid can affect the self-assembly and interactions between polymer chains, leading to advanced materials with specific characteristics.

2. Nanomaterials

The compound's unique chemical structure allows it to be incorporated into nanomaterials, which can have applications in drug delivery systems and other advanced material technologies.

Case Studies and Research Findings

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Studies have shown that boronic acids can inhibit FAAH, an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits for pain and inflammation management.

2. Anticancer Activity

Research indicates that boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). For instance, certain derivatives have shown effective growth inhibition compared to standard treatments like 5-Fluorouracil.

3. Pharmacokinetics

Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles, which could enhance their utility in oral administration formulations.

特性

IUPAC Name |

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPNGZOEOPRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660200 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-10-8 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。